molecular formula C14H12N2OS B1303247 5-Amino-2-[(4-methoxyphenyl)sulfanyl]-benzenecarbonitrile CAS No. 306980-92-7

5-Amino-2-[(4-methoxyphenyl)sulfanyl]-benzenecarbonitrile

Cat. No.: B1303247
CAS No.: 306980-92-7
M. Wt: 256.32 g/mol
InChI Key: BCDNWSWZPYKQIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-[(4-methoxyphenyl)sulfanyl]-benzenecarbonitrile: is an organic compound with the molecular formula C14H12N2OS and a molecular weight of 256.33 g/mol . This compound is characterized by the presence of an amino group, a methoxyphenyl group, a sulfanyl group, and a benzenecarbonitrile moiety. It is a solid at room temperature with a melting point of 120-121°C .

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: The compound is used in studies involving enzyme inhibition and protein interactions.

Medicine:

    Pharmaceutical Research: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

    Material Science: The compound is explored for its use in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-[(4-methoxyphenyl)sulfanyl]-benzenecarbonitrile typically involves the reaction of 4-methoxythiophenol with 5-amino-2-chlorobenzonitrile under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Conditions typically involve the use of strong bases or acids, depending on the nature of the substituent being introduced.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or aldehydes.

    Substitution: Various substituted derivatives depending on the reactants used.

Mechanism of Action

The mechanism of action of 5-Amino-2-[(4-methoxyphenyl)sulfanyl]-benzenecarbonitrile is not fully elucidated. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl and amino groups may play a crucial role in binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 5-Amino-2-[(4-methylphenyl)sulfanyl]-benzenecarbonitrile
  • 5-Amino-2-[(4-ethoxyphenyl)sulfanyl]-benzenecarbonitrile
  • 5-Amino-2-[(4-chlorophenyl)sulfanyl]-benzenecarbonitrile

Comparison:

  • Uniqueness: The presence of the methoxy group in 5-Amino-2-[(4-methoxyphenyl)sulfanyl]-benzenecarbonitrile imparts unique electronic properties, influencing its reactivity and interactions with biological targets.
  • Reactivity: The methoxy group can participate in additional reactions, such as O-demethylation, which is not possible with the methyl or ethoxy analogs.
  • Applications: The specific substituents on the phenyl ring can significantly alter the compound’s biological activity and potential applications in various fields.

Properties

IUPAC Name

5-amino-2-(4-methoxyphenyl)sulfanylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-17-12-3-5-13(6-4-12)18-14-7-2-11(16)8-10(14)9-15/h2-8H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDNWSWZPYKQIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=C(C=C(C=C2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377676
Record name SBB055331
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306980-92-7
Record name 5-Amino-2-[(4-methoxyphenyl)thio]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306980-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SBB055331
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.